Rac-(1s,3s)-1-(3-fluoro-5-methylphenyl)-3-hydroxycyclobutane-1-carboxylic acid
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Overview
Description
Rac-(1s,3s)-1-(3-fluoro-5-methylphenyl)-3-hydroxycyclobutane-1-carboxylic acid is a synthetic organic compound characterized by its cyclobutane ring structure, which is substituted with a hydroxy group, a carboxylic acid group, and a 3-fluoro-5-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rac-(1s,3s)-1-(3-fluoro-5-methylphenyl)-3-hydroxycyclobutane-1-carboxylic acid typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a [2+2] cycloaddition reaction of suitable alkenes.
Introduction of the Hydroxy Group: The hydroxy group can be introduced via hydroboration-oxidation of an alkene precursor.
Substitution with the 3-Fluoro-5-Methylphenyl Group: This step can be achieved through a Friedel-Crafts alkylation reaction using a suitable aryl halide.
Carboxylation: The carboxylic acid group can be introduced through carboxylation of a suitable precursor, such as a Grignard reagent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluoro group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), dichloromethane (DCM) as solvent.
Reduction: Lithium aluminum hydride (LiAlH4), ether as solvent.
Substitution: Nucleophiles (amines, thiols), polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Rac-(1s,3s)-1-(3-fluoro-5-methylphenyl)-3-hydroxycyclobutane-1-carboxylic acid has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Materials Science: Utilized in the synthesis of novel polymers and materials with unique properties.
Biological Studies: Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: Used as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of Rac-(1s,3s)-1-(3-fluoro-5-methylphenyl)-3-hydroxycyclobutane-1-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of target enzymes or receptors. The molecular targets and pathways involved can vary, but typically include interactions with active sites or allosteric sites of proteins, leading to modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
1-(3-Fluoro-5-methylphenyl)-3-hydroxycyclobutane-1-carboxylic acid: Lacks the racemic mixture, potentially leading to different biological activity.
1-(3-Fluoro-5-methylphenyl)-3-hydroxycyclopentane-1-carboxylic acid: Contains a cyclopentane ring instead of a cyclobutane ring, affecting its chemical properties and reactivity.
1-(3-Fluoro-5-methylphenyl)-3-hydroxycyclohexane-1-carboxylic acid: Contains a cyclohexane ring, leading to different steric and electronic effects.
Uniqueness
Rac-(1s,3s)-1-(3-fluoro-5-methylphenyl)-3-hydroxycyclobutane-1-carboxylic acid is unique due to its specific stereochemistry and the presence of the cyclobutane ring, which imparts distinct chemical and biological properties. The combination of the fluoro and methyl groups on the phenyl ring further enhances its uniqueness, potentially leading to specific interactions with biological targets.
Properties
Molecular Formula |
C12H13FO3 |
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Molecular Weight |
224.23 g/mol |
IUPAC Name |
1-(3-fluoro-5-methylphenyl)-3-hydroxycyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C12H13FO3/c1-7-2-8(4-9(13)3-7)12(11(15)16)5-10(14)6-12/h2-4,10,14H,5-6H2,1H3,(H,15,16) |
InChI Key |
HYMHNPBDYRWJIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)F)C2(CC(C2)O)C(=O)O |
Origin of Product |
United States |
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